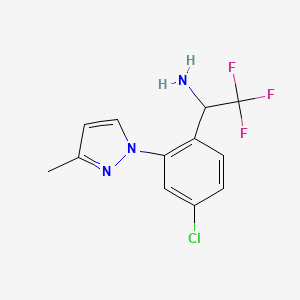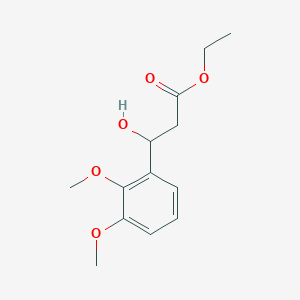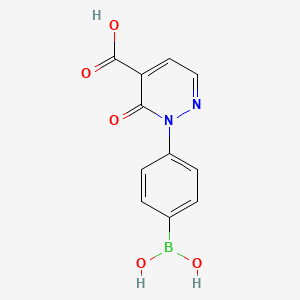
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a pyridazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the boron atom makes it a valuable building block in organic synthesis, particularly in reactions involving boronic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-bromophenylboronic acid, is synthesized through the bromination of phenylboronic acid.
Cyclization: The boronic acid intermediate undergoes cyclization with hydrazine to form the pyridazine ring.
Oxidation: The resulting compound is then oxidized to introduce the keto group at the 3-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Boronophenylalanine: Used in BNCT and has a similar boronic acid moiety.
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for catecholamines.
Biphenyl-4,4’-diboronic acid: Employed in the synthesis of cycloparaphenylenes and organic thin-film transistors.
Uniqueness
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a boronic acid moiety with a pyridazine ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C11H9BN2O5 |
|---|---|
Poids moléculaire |
260.01 g/mol |
Nom IUPAC |
2-(4-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)5-6-13-14(10)8-3-1-7(2-4-8)12(18)19/h1-6,18-19H,(H,16,17) |
Clé InChI |
PPWCUMWOEMKSLX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
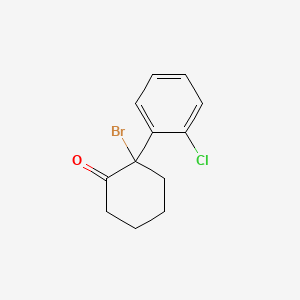
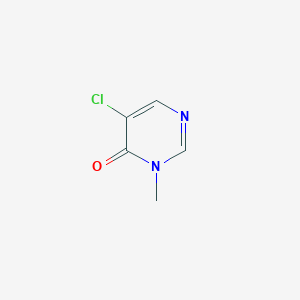

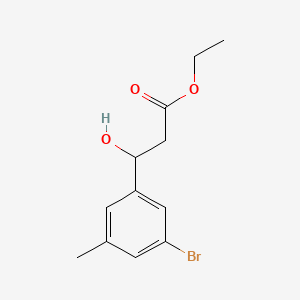
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
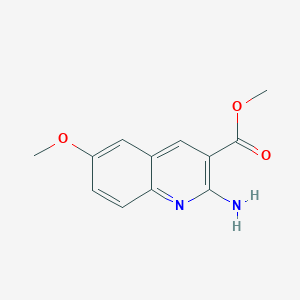
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
